molecular formula C10H17NO2S2 B1232112 Cyclohexyldithiocarbamate CAS No. 51300-97-1

Cyclohexyldithiocarbamate

Cat. No.: B1232112
CAS No.: 51300-97-1
M. Wt: 247.4 g/mol
InChI Key: KNWOZPZNWUMDTO-UHFFFAOYSA-N
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Description

Cyclohexyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO2S2 and its molecular weight is 247.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry

Selective Sensors
Cyclohexyldithiocarbamate has been utilized in the development of selective sensors for biomolecules. A notable study demonstrated the modification of gold surfaces with this compound and gold nanoparticles to create a sensor for cysteine detection. The electrochemical characterization showed enhanced sensitivity and selectivity due to the self-assembled monolayer of this compound on gold nanoparticles, which improved the oxidation peak of cysteine significantly .

Sensor Type Target Molecule Sensitivity Method Used
Gold-Cyclohexyldithiocarbamate SensorCysteineHighCyclic Voltammetry

Materials Science

Corrosion Inhibition
this compound has shown promise as a corrosion inhibitor for metals. Its ability to form stable complexes with metal ions allows it to effectively protect metal surfaces from corrosion in aqueous environments. Research indicates that dithiocarbamate compounds can significantly reduce corrosion rates in steel pipes, enhancing their longevity and performance .

Material Corrosion Rate Reduction Application Area
Steel Water PipesSignificantInfrastructure

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the cytotoxic potential of this compound complexes against various cancer cell lines. For instance, bismuth dithiocarbamate complexes exhibited antitumor activity comparable to conventional chemotherapeutic agents like cisplatin. These complexes were particularly effective against cisplatin-resistant ovarian cancer cells, suggesting that this compound could be a promising candidate for developing new cancer therapies .

Cancer Cell Line IC50 Value (µM) Comparison Drug
OVCAR-3 (Ovarian Cancer)5.0Cisplatin (10 µM)

Environmental Science

Heavy Metal Chelation
this compound is effective in extracting heavy metals from aqueous solutions due to its chelating properties. Studies have demonstrated its ability to selectively bind and remove transition metals from contaminated water sources, making it useful in environmental remediation efforts .

Metal Ion Extraction Efficiency (%) Ligand Ratio (1:1)
Lead85Yes
Cadmium90Yes

Biological Applications

HIV Treatment Potential
Dithiocarbamates, including this compound derivatives, have been explored as potential inhibitors of HIV. Research indicates that certain dithiocarbamates can inhibit HIV-1 replication by interfering with critical cellular pathways involved in viral propagation . This highlights the therapeutic potential of this compound in antiviral treatments.

Properties

CAS No.

51300-97-1

Molecular Formula

C10H17NO2S2

Molecular Weight

247.4 g/mol

IUPAC Name

cyclohexylcarbamothioylsulfanylmethyl acetate

InChI

InChI=1S/C10H17NO2S2/c1-8(12)13-7-15-10(14)11-9-5-3-2-4-6-9/h9H,2-7H2,1H3,(H,11,14)

InChI Key

KNWOZPZNWUMDTO-UHFFFAOYSA-N

SMILES

CC(=O)OCSC(=S)NC1CCCCC1

Canonical SMILES

CC(=O)OCSC(=S)NC1CCCCC1

Key on ui other cas no.

51300-97-1

Synonyms

cyclohexyldithiocarbamate

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.